

An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

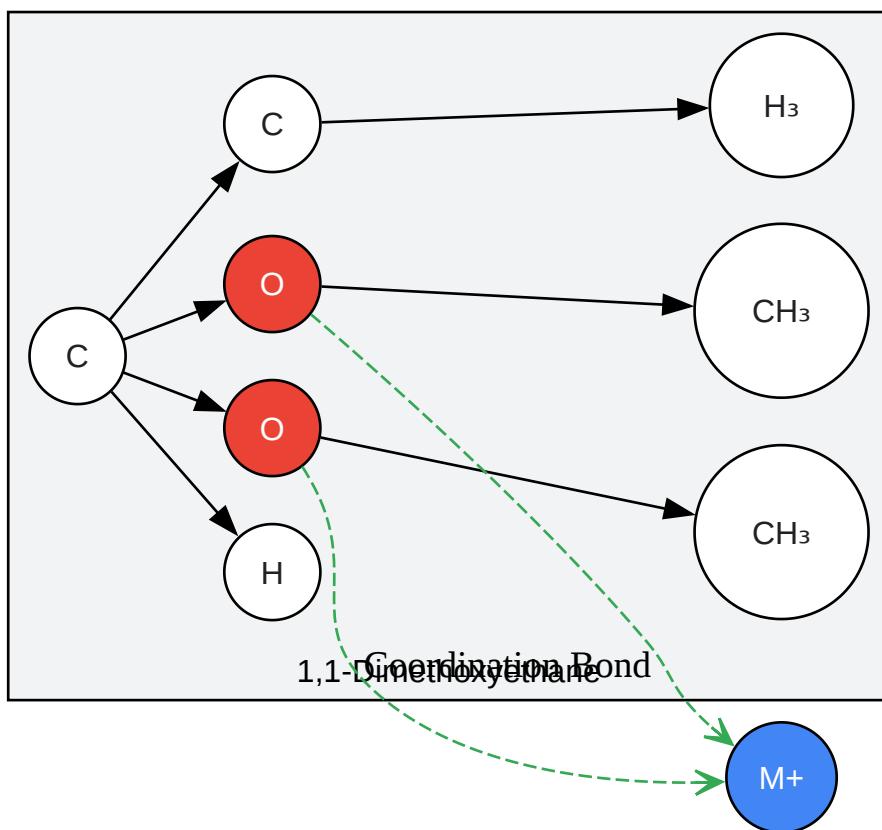
Compound Name: 1,1-Dimethoxyethane

Cat. No.: B7761105

[Get Quote](#)

Introduction: Unveiling the Utility of 1,1-Dimethoxyethane

1,1-Dimethoxyethane, also known as acetaldehyde dimethyl acetal, is a volatile, colorless liquid with a characteristic ethereal odor.^{[1][2]} As a diether, it possesses a unique combination of properties that render it a valuable solvent and reagent in a multitude of applications, particularly within the realms of pharmaceutical synthesis and drug development.^[2] Its ability to act as a protecting group for aldehydes, a solvent for a range of polar and nonpolar compounds, and a bidentate ligand for metal cations underscores its versatility in complex organic transformations.^{[3][4]} This guide provides an in-depth exploration of the core physical properties of **1,1-Dimethoxyethane**, offering researchers, scientists, and drug development professionals a comprehensive resource to inform its effective and safe utilization.


Core Physicochemical Properties of 1,1-Dimethoxyethane

A thorough understanding of a solvent's physical properties is paramount for its appropriate selection and application in experimental design and process development. The following table summarizes the key physicochemical data for **1,1-Dimethoxyethane**, compiled from various authoritative sources.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₀ O ₂	[1]
Molecular Weight	90.12 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor	Sharp, ethereal, fruity	[2]
Density	0.852 g/mL at 25 °C	[2]
Boiling Point	64 °C (147 °F)	[2]
Melting Point	-113 °C	[2]
Flash Point	-17 °C (1 °F)	[2]
Viscosity	~0.4 mPa·s (estimated)	
Refractive Index (n ²⁰ /D)	1.367	[2]
Dielectric Constant	3.49 at 20 °C	
Vapor Pressure	200 hPa at 20 °C	[2]
Vapor Density	3.1 (vs. air)	[1]
Solubility in Water	Soluble	[1]
Solubility in Organic Solvents	Miscible with many common organic solvents	[2]

The Chelation Effect: A Key Functional Attribute

One of the notable chemical properties of **1,1-Dimethoxyethane** is its ability to act as a bidentate chelating agent for metal cations. The two oxygen atoms, with their lone pairs of electrons, can coordinate with a single metal ion, forming a stable five-membered ring structure.[3][4][5][6] This chelation enhances the solubility and reactivity of organometallic reagents and is a critical factor in its utility in various catalytic cycles and metal-mediated reactions. The stability of the resulting chelate complex is influenced by the nature of the metal ion and the reaction conditions.[7]

[Click to download full resolution via product page](#)

Caption: Bidentate chelation of a metal cation by **1,1-Dimethoxyethane**.

Experimental Protocols for Property Determination

The accurate determination of physical properties is essential for ensuring the purity and suitability of **1,1-Dimethoxyethane** for specific applications. The following are detailed, step-by-step methodologies for measuring key physical parameters.

Determination of Boiling Point (Micro-Reflux Method)

Rationale: The boiling point is a fundamental physical constant that is sensitive to impurities. The micro-reflux method is suitable for small sample volumes and provides an accurate determination by establishing a thermal equilibrium between the liquid and vapor phases.

Methodology:

- Sample Preparation: Place approximately 0.5-1 mL of **1,1-Dimethoxyethane** into a small test tube.
- Apparatus Setup:
 - Clamp the test tube securely in a heating block or oil bath.
 - Suspend a thermometer with the bulb positioned in the vapor phase, approximately 1 cm above the liquid surface.
- Heating: Gently heat the apparatus. Observe for the formation of a reflux ring—a zone of condensation on the inner wall of the test tube.
- Equilibrium and Measurement: Adjust the heating rate to maintain a steady reflux. The temperature at which the reflux ring stabilizes is the boiling point of the liquid. Record this temperature.

Determination of Density (Pycnometer Method for Volatile Liquids)

Rationale: Due to the volatile nature of **1,1-Dimethoxyethane**, a pycnometer (a specific gravity bottle) is used to accurately determine its density by measuring the mass of a known volume. The stopper minimizes evaporation, which would otherwise lead to inaccurate measurements.

Methodology:

- Pycnometer Preparation: Thoroughly clean and dry a pycnometer and its stopper. Determine and record the mass of the empty, dry pycnometer.
- Sample Filling: Carefully fill the pycnometer with **1,1-Dimethoxyethane**, ensuring no air bubbles are trapped. Insert the stopper, allowing any excess liquid to be expelled through the capillary.
- Mass Measurement: Wipe the outside of the pycnometer dry and weigh it. Record the mass of the pycnometer filled with the solvent.

- Volume Calibration: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and density. Weigh the pycnometer filled with water.
- Calculation:
 - Calculate the volume of the pycnometer using the mass of the water and its known density.
 - Calculate the density of **1,1-Dimethoxyethane** by dividing the mass of the solvent by the determined volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

Rationale: The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity. The Abbe refractometer is a standard instrument for this measurement, requiring only a small sample volume.

Methodology:

- Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of **1,1-Dimethoxyethane** onto the prism of the refractometer and close the prism assembly.
- Measurement:
 - Allow the sample to equilibrate to the temperature of the instrument (typically 20 °C).
 - Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
- Reading: Read the refractive index value directly from the instrument's scale.

Spectroscopic Profile of 1,1-Dimethoxyethane

Spectroscopic data provides a unique fingerprint of a molecule and is invaluable for structural elucidation and purity assessment.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum of **1,1-Dimethoxyethane** is characterized by distinct signals corresponding to the different proton environments in the molecule. The methoxy protons ($-\text{OCH}_3$) typically appear as a singlet, while the methyl protons ($-\text{CH}_3$) and the methine proton ($-\text{CH}$) will show characteristic splitting patterns (a doublet and a quartet, respectively) due to spin-spin coupling.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will exhibit signals for the different carbon atoms present in **1,1-Dimethoxyethane**. The number of signals and their chemical shifts provide information about the carbon skeleton of the molecule.
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of **1,1-Dimethoxyethane** displays characteristic absorption bands. Strong C-O stretching vibrations are typically observed in the region of $1050\text{-}1150\text{ cm}^{-1}$. The spectrum also shows C-H stretching and bending vibrations.
- Mass Spectrometry (MS): The mass spectrum of **1,1-Dimethoxyethane** will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural information, with characteristic fragments arising from the cleavage of the ether linkages.

Safety and Handling Considerations

1,1-Dimethoxyethane is a highly flammable liquid and vapor.^[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is also important to be aware of its potential to form explosive peroxides upon prolonged exposure to air and light.^[2] Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **1,1-Dimethoxyethane**. A comprehensive understanding of these properties, from its fundamental physicochemical constants to its chelating behavior and spectroscopic signature, is crucial for its effective and safe application in research and development. The experimental protocols outlined herein offer practical guidance for the verification of these properties,

ensuring the quality and consistency of this versatile solvent in demanding scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dimethoxyethane | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Dimethoxyethane CAS#: 534-15-6 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chelation | Research Starters | EBSCO Research [ebsco.com]
- 5. coordination chemistry [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.beloit.edu [chemistry.beloit.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1,1-Dimethoxyethane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7761105#physical-properties-of-1-1-dimethoxyethane-solvent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com